Hsd17B13-IN-37 Hsd17B13-IN-37
Brand Name: Vulcanchem
CAS No.:
VCID: VC16588421
InChI: InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35)
SMILES:
Molecular Formula: C28H19Cl2N3O3
Molecular Weight: 516.4 g/mol

Hsd17B13-IN-37

CAS No.:

Cat. No.: VC16588421

Molecular Formula: C28H19Cl2N3O3

Molecular Weight: 516.4 g/mol

* For research use only. Not for human or veterinary use.

Hsd17B13-IN-37 -

Specification

Molecular Formula C28H19Cl2N3O3
Molecular Weight 516.4 g/mol
IUPAC Name N-(3-benzhydryl-4-oxoquinazolin-5-yl)-3,5-dichloro-4-hydroxybenzamide
Standard InChI InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35)
Standard InChI Key BXYDGYDPIBIQNF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl

Introduction

HSD17B13 as a Therapeutic Target in Liver Disease

HSD17B13 is a hepatocyte-specific lipid droplet-associated enzyme implicated in lipid metabolism and inflammation. Loss-of-function variants (e.g., rs72613567:TA) are associated with reduced risk of MASLD progression . Mechanistically, HSD17B13 regulates diacylglycerol (DAG) and phosphatidylcholine (PC) metabolism, with knockdown studies in obese mice showing marked reductions in hepatic steatosis and fibrosis markers . Phosphorylation at serine 33 enhances its interaction with adipose triglyceride lipase (ATGL), promoting lipolysis and influencing NASH susceptibility . Additionally, HSD17B13 undergoes liquid-liquid phase separation (LLPS), which exacerbates leukocyte adhesion and liver inflammation via platelet-activating factor (PAF) biosynthesis .

Development of HSD17B13 Inhibitors

BI-3231: A Benchmark Inhibitor

The search results highlight BI-3231, a potent and selective HSD17B13 inhibitor identified through high-throughput screening (HTS). BI-3231 exhibits NAD+^+-dependent inhibition and demonstrates favorable drug metabolism and pharmacokinetic (DMPK) properties, including hepatic enrichment in murine models . While its clinical efficacy remains under investigation, BI-3231 serves as a reference compound for evaluating structural and functional features critical to HSD17B13 inhibition (Table 1).

Table 1: Comparative Properties of HSD17B13-Targeted Compounds

PropertyBI-3231 Hypothetical Hsd17B13-IN-37*
TargetHSD17B13HSD17B13
Inhibition TypeNAD+^+-dependentUndetermined
Hepatic EnrichmentYesLikely
Preclinical EfficacyReduced steatosisNot reported

*Inferred from nomenclature and target class.

Design Considerations for HSD17B13 Inhibitors

Key domains influencing HSD17B13 function include:

  • PAT-like domain: Essential for lipid droplet targeting and enzymatic stability .

  • Dimerization interface: Critical for LLPS and PAF-mediated inflammation .

  • Serine 33 phosphorylation site: Modulates ATGL interaction and lipolytic activity .

These structural insights suggest that optimal inhibitors like Hsd17B13-IN-37 may require:

  • Hydrophobic moieties for lipid droplet localization.

  • Allosteric modulation to disrupt dimerization or LLPS.

  • Cofactor competition (e.g., NAD+^+ analogs).

Challenges in HSD17B13 Inhibitor Development

Substrate Ambiguity

HSD17B13’s physiological substrate remains unidentified, complicating mechanistic studies. While estradiol is used in HTS assays , its relevance to liver disease is unclear.

Species-Specific Variability

Murine models show conflicting results:

  • Hsd17b13 knockdown ameliorates steatosis in high-fat diet mice .

  • Hsd17b13 S33A knock-in mice develop spontaneous steatosis .

This variability underscores the need for humanized models in evaluating compounds like Hsd17B13-IN-37.

Off-Target Effects

HSD17B13 shares structural homology with other 17β-HSD family members, raising risks of off-target interactions. BI-3231’s selectivity profile remains unpublished , a gap likely applicable to Hsd17B13-IN-37.

Future Directions for Hsd17B13-IN-37 Research

Mechanistic Studies

  • Substrate identification: Mass spectrometry-based metabolomics to delineate HSD17B13’s catalytic role.

  • Phase separation modulation: Screening for LLPS disruption using fluorescence-based assays .

Preclinical Validation

  • NASH models: Efficacy testing in diet-induced (e.g., western diet/CCl4_4) and genetic (e.g., Hsd17b13 transgenic) murine models.

  • Safety profiling: Assessment of endocrine disruption risks due to 17β-HSD family homology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator